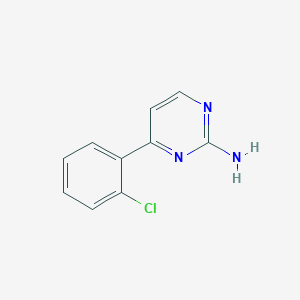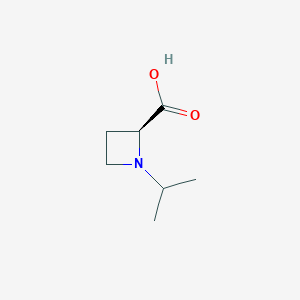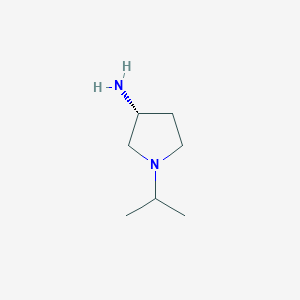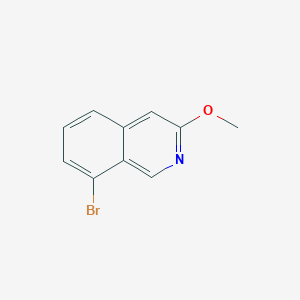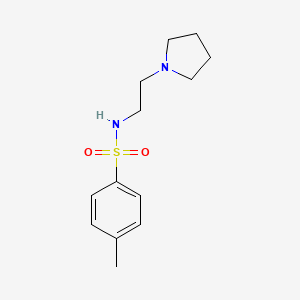
1-Boc-5-Bromo-3-yodo-1H-indazol
Descripción general
Descripción
1-Boc-5-Bromo-3-iodo-1H-indazole is a useful research compound. Its molecular formula is C12H12BrIN2O2 and its molecular weight is 423.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Boc-5-Bromo-3-iodo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-5-Bromo-3-iodo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Agentes Anticancerígenos: Algunos estudios investigan su potencial como agente anticancerígeno. Los átomos de bromo y yodo contribuyen a su reactividad, convirtiéndolo en un andamiaje prometedor para el diseño de nuevos compuestos con mayor eficacia contra las células cancerosas .
- Reacciones de Acoplamiento Cruzado: Los investigadores emplean este compuesto en reacciones de acoplamiento cruzado tipo Suzuki. Por ejemplo, puede reaccionar con boronatos de vinilo para formar derivados de indazol funcionalizados. Estas reacciones son cruciales para crear bibliotecas químicas diversas .
Química Medicinal y Desarrollo de Fármacos
Síntesis Orgánica
Mecanismo De Acción
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be 3.39, which may influence its distribution and bioavailability .
Action Environment
The action of 1-Boc-5-Bromo-3-iodo-1H-indazole can be influenced by various environmental factors . Factors such as pH, temperature, and the presence of other molecules can affect its stability, efficacy, and interaction with its targets. It is recommended to store this compound in a dark place, sealed in dry conditions, at room temperature .
Análisis Bioquímico
Biochemical Properties
1-Boc-5-Bromo-3-iodo-1H-indazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular activities. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
1-Boc-5-Bromo-3-iodo-1H-indazole has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of 1-Boc-5-Bromo-3-iodo-1H-indazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, leading to inhibition or modulation of their activity. This binding can result in the disruption of normal cellular processes, such as signal transduction and metabolic pathways. Additionally, 1-Boc-5-Bromo-3-iodo-1H-indazole can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-5-Bromo-3-iodo-1H-indazole can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under certain conditions, but it may degrade over time when exposed to light, moisture, or other environmental factors. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1-Boc-5-Bromo-3-iodo-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or regulation of gene expression. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and potential damage to tissues and organs. It is important to determine the appropriate dosage to achieve the desired effects while minimizing adverse outcomes .
Metabolic Pathways
1-Boc-5-Bromo-3-iodo-1H-indazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound may inhibit or modulate the activity of enzymes involved in the synthesis or degradation of specific metabolites. This can lead to changes in metabolic flux and alterations in metabolite levels. Understanding the metabolic pathways involving 1-Boc-5-Bromo-3-iodo-1H-indazole is essential for elucidating its biochemical effects .
Transport and Distribution
The transport and distribution of 1-Boc-5-Bromo-3-iodo-1H-indazole within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its effects on cellular processes. Understanding the transport and distribution mechanisms of 1-Boc-5-Bromo-3-iodo-1H-indazole is important for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of 1-Boc-5-Bromo-3-iodo-1H-indazole can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes .
Propiedades
IUPAC Name |
tert-butyl 5-bromo-3-iodoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXGCTDRNQBDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702072 | |
| Record name | tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459133-68-7 | |
| Record name | tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)
